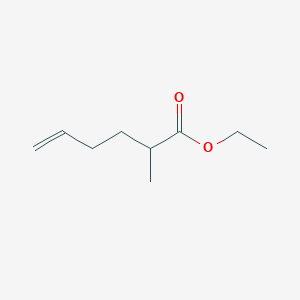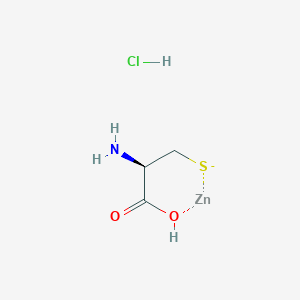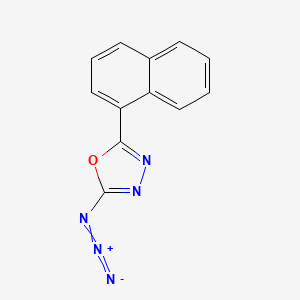
2-Azido-5-(naphthalen-1-yl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-5-(naphthalen-1-yl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an azido group (-N₃) and a naphthyl group (derived from naphthalene) attached to the oxadiazole ring
Méthodes De Préparation
The synthesis of 2-Azido-5-(naphthalen-1-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by the azido group using sodium azide (NaN₃) as the reagent.
Attachment of the Naphthyl Group: The naphthyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using naphthyl halides and appropriate catalysts.
Analyse Des Réactions Chimiques
2-Azido-5-(naphthalen-1-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups. For example, it can react with triphenylphosphine (PPh₃) to form a phosphorimidate intermediate, which can further react to form various products.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is commonly used in click chemistry.
Applications De Recherche Scientifique
2-Azido-5-(naphthalen-1-yl)-1,3,4-oxadiazole has several scientific research applications:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and dendrimers, due to its ability to undergo click chemistry reactions.
Medicinal Chemistry: The compound can be used in the development of new pharmaceuticals, particularly as a precursor for the synthesis of bioactive triazoles.
Bioconjugation: The azido group allows for the conjugation of the compound to biomolecules, such as proteins and nucleic acids, enabling the study of biological processes and the development of diagnostic tools.
Mécanisme D'action
The mechanism of action of 2-Azido-5-(naphthalen-1-yl)-1,3,4-oxadiazole depends on the specific application and the reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form triazoles through a 1,3-dipolar cycloaddition mechanism. This reaction is highly efficient and selective, making it useful for various applications in materials science and bioconjugation.
Comparaison Avec Des Composés Similaires
2-Azido-5-(naphthalen-1-yl)-1,3,4-oxadiazole can be compared with other azido-substituted oxadiazoles and naphthyl-substituted oxadiazoles:
2-Azido-5-phenyl-1,3,4-oxadiazole: Similar to the target compound but with a phenyl group instead of a naphthyl group. It may have different reactivity and applications due to the different aromatic substituent.
2-Azido-5-(naphthalen-2-yl)-1,3,4-oxadiazole: Similar to the target compound but with the naphthyl group attached at a different position. This positional isomer may exhibit different chemical and physical properties.
5-(Naphthalen-1-yl)-1,3,4-oxadiazole:
Propriétés
Numéro CAS |
84143-78-2 |
|---|---|
Formule moléculaire |
C12H7N5O |
Poids moléculaire |
237.22 g/mol |
Nom IUPAC |
2-azido-5-naphthalen-1-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H7N5O/c13-17-16-12-15-14-11(18-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
Clé InChI |
WOCIXOXGMXOWKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


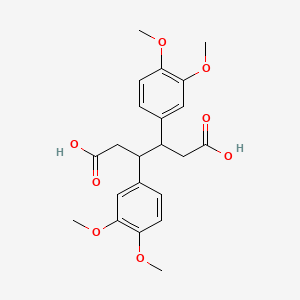
![5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)

![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-phenyl-5-oxazolidinecarboxylic acid](/img/structure/B13405056.png)
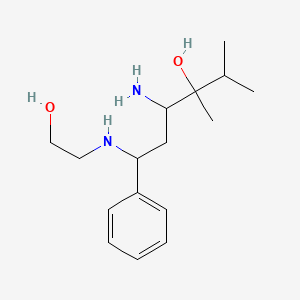
![(E,3R,5S)-3,5-dihydroxy-7-[2-[methyl(methylsulfonyl)amino]-4-phenyl-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid](/img/structure/B13405073.png)
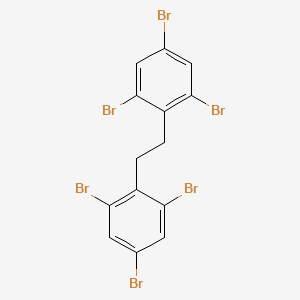
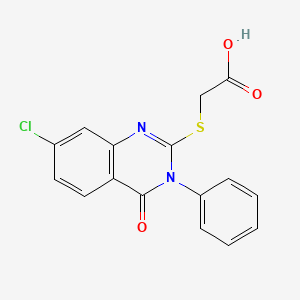

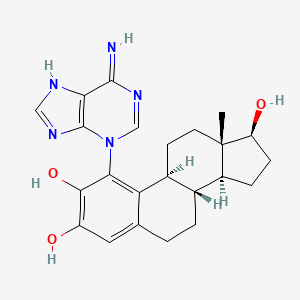
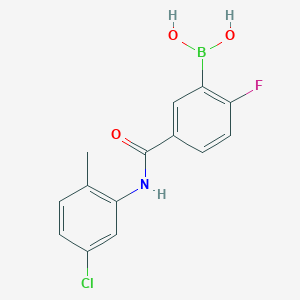
![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)
